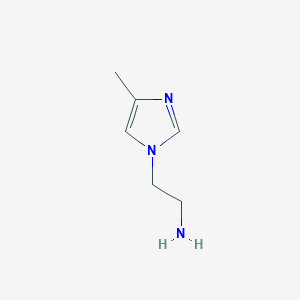

2-(4-Methyl-1H-imidazol-1-yl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylimidazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6-4-9(3-2-7)5-8-6/h4-5H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYJJFZSMLAAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 4 Methyl 1h Imidazol 1 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the proton and carbon framework can be assembled.

Predicted ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the two protons on the imidazole (B134444) ring, the two methylene (B1212753) groups of the ethylamine (B1201723) chain, the amine protons, and the methyl group protons. The protons on the ethylamine chain adjacent to the nitrogen atom (N-CH₂) will be deshielded due to the atom's electronegativity and will appear as a triplet. The subsequent methylene group (-CH₂-NH₂) will also be a triplet, coupled to the first. The imidazole ring protons at the C2 and C5 positions will appear as singlets, with their exact chemical shifts influenced by the substitution pattern. The methyl group protons will resonate as a singlet in the upfield region.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum will display six unique carbon signals corresponding to the methyl group, the two ethylamine carbons, and the three carbons of the imidazole ring (C2, C4, and C5). The chemical shifts are influenced by the nitrogen atoms and the substitution. The C2 carbon, situated between two nitrogen atoms, is expected to be the most deshielded among the ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Methyl-1H-imidazol-1-yl)ethanamine Predicted values are based on spectral data from structural analogs.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Imidazole H-2 | ~7.5 | ~136 |

| Imidazole H-5 | ~6.8 | ~117 |

| N-CH₂ (ethylamine) | ~4.0 (t) | ~45 |

| CH₂-NH₂ (ethylamine) | ~2.9 (t) | ~41 |

| Imidazole C-2 | - | ~136 |

| Imidazole C-4 | - | ~134 |

| Imidazole C-5 | - | ~117 |

| 4-CH₃ | ~2.2 (s) | ~13 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra.

COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key cross-peak would be observed between the N-CH₂ and the CH₂-NH₂ protons of the ethylamine side chain, confirming their adjacent relationship. No correlations would be expected for the singlet protons of the methyl group or the imidazole ring protons with other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals to their respective carbon signals listed in Table 1. For example, it would show a correlation between the methyl proton singlet at ~2.2 ppm and the methyl carbon signal at ~13 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds), which pieces the entire molecular puzzle together. Key expected correlations for structural confirmation include:

Correlations from the N-CH₂ protons (~4.0 ppm) to the imidazole ring carbons C2 (~136 ppm) and C5 (~117 ppm), confirming the attachment of the ethylamine chain to the N1 position of the ring.

Correlations from the methyl protons (~2.2 ppm) to the imidazole carbons C4 (~134 ppm) and C5 (~117 ppm), confirming the methyl group's position at C4.

Correlations from the imidazole H-2 proton (~7.5 ppm) to carbons C4 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are physically close, regardless of whether they are coupled. It would be useful to confirm spatial proximities, for instance, between the N-CH₂ protons of the side chain and the H-5 proton on the imidazole ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics Insights

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum provides a "fingerprint" based on its functional groups. The predicted FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

Table 2: Predicted FT-IR Absorption Bands for this compound Predicted values are based on characteristic frequencies for known functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3400 | Primary amine (-NH₂) symmetric and asymmetric stretching. |

| C-H Stretch (Aromatic/Heterocyclic) | 3100 - 3150 | C-H bonds on the imidazole ring. |

| C-H Stretch (Aliphatic) | 2850 - 2960 | C-H bonds of the ethylamine chain and methyl group. |

| N-H Bend | 1590 - 1650 | Scissoring vibration of the primary amine group. |

| C=N and C=C Stretch | 1450 - 1600 | Ring stretching vibrations of the imidazole core. |

| C-N Stretch | 1000 - 1250 | Stretching of the C-N bonds in the side chain and ring. |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be valuable for observing the symmetric stretching vibrations of the imidazole ring skeleton, which might be weak in the IR spectrum. The analysis of histamine (B1213489), a structural isomer, has utilized Raman spectroscopy to characterize the imidazole ring vibrations, and similar principles would apply here. inoe.ro This technique provides a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

The molecular formula for this compound is C₆H₁₁N₃, with a calculated monoisotopic mass of 125.0953 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecule, [M+H]⁺, at an m/z of approximately 126.1031.

The fragmentation pattern in an MS/MS experiment would be highly informative for structural confirmation. Predicted key fragmentation pathways include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the terminal amine could lead to a fragment corresponding to [M+H - NH₃]⁺.

Cleavage of the ethylamine side chain: The most characteristic fragmentation would likely be the cleavage of the C-C bond beta to the imidazole ring. This would result in the formation of a highly stable 4-methyl-1H-imidazol-1-yl-methyl cation at m/z 95.06. This fragment is often a dominant peak in the spectra of N-alkylated imidazoles. researchgate.net

Ring Fragmentation: At higher energies, the imidazole ring itself can fragment, although these pathways are typically more complex.

The combination of the accurate mass of the parent ion and its characteristic fragmentation pattern provides definitive evidence for the compound's identity and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula.

Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound

| Description | Data |

| Molecular Formula | C₆H₁₁N₃ |

| Theoretical Monoisotopic Mass | 125.0953 g/mol |

| Charge | +1 |

| Theoretical [M+H]⁺ | 126.1031 |

Note: Data is calculated and not from experimental results.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is an essential technique for elucidating the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides valuable information about the molecule's connectivity and functional groups.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Fragmentation would likely occur at the weakest bonds. Common fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. youtube.com This would result in the loss of a neutral fragment and the formation of a stable, resonance-stabilized cation. Another likely fragmentation would involve the imidazole ring itself. While specific MS/MS data for the target compound is not available, studies of other imidazole alkaloids have utilized HPLC-ESI-MS/MS to identify and characterize these compounds. researchgate.netmdpi.commdpi.com

Predicted Fragmentation of this compound:

A primary fragmentation pathway would be the alpha-cleavage of the ethylamine side chain, leading to the formation of a stable iminium ion. The imidazole ring could also undergo characteristic fragmentation, providing further structural confirmation.

X-ray Diffraction Techniques for Solid-State Structural Characterization

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Absolute Configuration

Single Crystal X-ray Diffraction (SC-XRD) provides the most precise information about the molecular structure, including bond lengths, bond angles, and the conformation of the molecule. It can also be used to determine the absolute configuration of chiral molecules. To perform this analysis, a suitable single crystal of the compound is required.

While a crystal structure for this compound has not been reported, the structures of several related imidazole derivatives have been determined using SC-XRD. iucr.orgmdpi.commdpi.com These studies reveal detailed information about the geometry of the imidazole ring and the conformation of the side chains. For example, a study on 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives provided detailed bond lengths and angles, as well as information on the crystal packing through hydrogen bonding. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related Imidazole Derivative (Compound 3 from a cited study)

| Parameter | Value | Reference |

| Compound Name | 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govresearchgate.netresearchgate.nettriazolo [4',3':2,3]pyridazino[4,5-b]indole | mdpi.com |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 5.9308(2) | mdpi.com |

| b (Å) | 10.9695(3) | mdpi.com |

| c (Å) | 14.7966(4) | mdpi.com |

| α (°) | 100.5010(10) | mdpi.com |

| β (°) | 98.6180(10) | mdpi.com |

| γ (°) | 103.8180(10) | mdpi.com |

| Volume (ų) | 900.07(5) | mdpi.com |

Note: This data is for a related compound and serves to illustrate the type of information obtained from SC-XRD.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is particularly useful when large single crystals cannot be grown. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound and assess its purity. The technique is widely used in the pharmaceutical industry for the analysis of solid forms. youtube.comyoutube.commarshall.edu

A PXRD pattern for this compound would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal lattice. While a specific pattern for the target compound is not available, research on imidazole and 2-methylimidazole (B133640) has shown the utility of PXRD in characterizing these materials. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The imidazole ring is a chromophore that exhibits characteristic UV absorptions.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. Studies on imidazole and 4-methylimidazole (B133652) show characteristic absorption peaks in the UV region. researchgate.net The π → π* transition in the imidazole ring typically occurs at a shorter wavelength, while the n → π* transition of the non-bonding electrons on the nitrogen atoms occurs at a longer wavelength. The exact positions of these absorptions can be influenced by the solvent and the substituents on the imidazole ring.

Table 3: Expected UV-Vis Absorption for this compound based on Related Compounds

| Transition | Expected Wavelength (nm) | Reference Compound(s) |

| π → π | ~210 - 230 | Imidazole, 4-methyl-imidazole researchgate.net |

| n → π | ~260 - 280 | Imidazole, 4-methyl-imidazole researchgate.net |

Note: These are expected values based on the literature for similar compounds and may vary for the target molecule.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared with the theoretical values calculated from the proposed molecular formula to validate the empirical formula. Nitrogen-containing heterocyclic compounds are a significant class of molecules, and their elemental composition is a key characteristic. nih.govmdpi.comresearchgate.netacs.orgwikipedia.org

For this compound, the molecular formula is C₆H₁₁N₃. From this, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 57.57 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 8.86 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 33.57 |

| Total | 125.175 | 100.00 |

Note: These are theoretical values calculated from the molecular formula.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC)

The assessment of purity and the separation of this compound from reaction mixtures and potential impurities are critical steps in its synthesis and characterization. While specific high-performance liquid chromatography (HPLC) methods dedicated to this exact compound are not extensively documented in publicly available literature, general chromatographic principles and methods applied to similar imidazole-containing compounds provide a strong basis for developing effective analytical and preparative separation protocols.

The analysis of small, polar molecules like this compound can present challenges for traditional reversed-phase HPLC with UV detection. This is often due to their high polarity, which can lead to poor retention on non-polar stationary phases, and the absence of a strong chromophore, which can result in low sensitivity. mdpi.com

For structurally related compounds, purification is often achieved through column chromatography. For instance, in the synthesis of various imidazole derivatives, column chromatography using silica (B1680970) gel with a solvent system of ethyl acetate (B1210297) and hexane (B92381) is a common purification step. rsc.org Similarly, the purification of a synthesized intermediate, 6-[2-(1H-imidazol-1-yl)-1-[[(4-methoxyphenyl)methoxy]methyl]ethoxy]hexanoic acid, was accomplished using column chromatography on silica gel with a mobile phase of 20% methanol (B129727) in ethyl acetate.

Given the structural characteristics of this compound, several HPLC-based approaches could be theoretically applied for its analysis and purification:

Reversed-Phase HPLC (RP-HPLC): To overcome the challenge of poor retention of this polar compound, ion-pairing agents could be added to the mobile phase. Alternatively, a polar-embedded or polar-endcapped C18 column could be employed to provide enhanced retention for polar analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an effective technique for the separation of highly polar compounds. A typical HILIC mobile phase consists of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer, which would likely provide good retention and separation for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful tool for the analysis of compounds that lack a strong UV chromophore. mdpi.com LC-MS can provide sensitive and selective detection of the target compound and its impurities, making it an ideal technique for purity assessment. A review of analytical methods for 4(5)-methylimidazole, a related compound, highlights the prevalence of LC-MS and gas chromatography-mass spectrometry (GC-MS) for its detection in various matrices. mdpi.com

Hypothetical HPLC Method Parameters for Analysis of this compound:

| Parameter | Condition 1 (RP-HPLC with Ion-Pairing) | Condition 2 (HILIC) |

| Column | C18, 5 µm, 4.6 x 250 mm | HILIC (e.g., silica, amide, or zwitterionic), 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 10 mM Ammonium (B1175870) Formate in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes | 95% B to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) | Mass Spectrometry (ESI+) |

| Column Temperature | 30 °C | 30 °C |

It is important to note that the development of a robust and reliable chromatographic method would require systematic optimization of these parameters. The choice of the stationary phase, mobile phase composition and pH, and detector settings would be crucial in achieving the desired separation and sensitivity for the purity assessment and analysis of this compound and its related substances.

Theoretical and Computational Chemistry Approaches to 2 4 Methyl 1h Imidazol 1 Yl Ethanamine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine a wide range of properties, from molecular geometry to electronic behavior. In the study of imidazole (B134444) derivatives, DFT has been widely applied to understand their fundamental characteristics. irjweb.comresearchgate.net

The first step in a computational analysis is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule like 2-(4-methyl-1H-imidazol-1-yl)ethanamine, which has rotatable bonds, multiple stable conformations may exist.

Conformational analysis maps the potential energy surface of the molecule by rotating its flexible dihedral angles. This analysis identifies the various low-energy conformers and the energy barriers between them. For instance, studies on similar heterocyclic compounds have successfully used DFT methods, such as B3LYP with a 6-31G(d,p) basis set, to identify the most stable conformations. The optimized structural parameters, including bond lengths, bond angles, and dihedral angles, are determined for the most stable geometry. researchgate.net

To illustrate, below is a table representing typical optimized geometric parameters that would be calculated for the most stable conformer of this compound, based on data from related imidazole structures.

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C-C (imidazole ring) | ~1.35 - 1.38 Å |

| C-N (imidazole ring) | ~1.32 - 1.39 Å | |

| C-C (ethyl chain) | ~1.53 Å | |

| C-N (ethyl chain) | ~1.47 Å | |

| Bond Angle | C-N-C (imidazole ring) | ~107 - 110° |

| N-C-C (ethyl chain) | ~112° | |

| Dihedral Angle | N-C-C-N (ethyl chain) | Varies with conformer |

Note: The values in this table are illustrative and based on general findings for similar imidazole-containing molecules. Specific values for this compound would require a dedicated DFT calculation.

The electronic properties of a molecule are dictated by the arrangement of its electrons. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net

For imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO distribution can vary. DFT calculations, often at the B3LYP/6-311G(d,p) level, are used to compute these orbital energies and the resulting energy gap. irjweb.com

Table of Calculated Electronic Properties (Illustrative)

| Property | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.3 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -1.8 | Electron-accepting ability |

Note: These values are examples based on similar imidazole derivatives and serve to illustrate the output of a HOMO-LUMO analysis. irjweb.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hybridization, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, particularly hyperconjugative interactions, contribute to the stability of the molecule.

In the context of this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with interactions between, for example, lone pair orbitals on the nitrogen atoms and antibonding orbitals of adjacent bonds. These calculations help to rationalize the preferred conformations and the electronic distribution within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and observing its behavior over nanoseconds. This is particularly useful for:

Conformational Sampling: Thoroughly exploring the conformational landscape to identify all relevant low-energy structures.

Solvation Effects: Understanding how the solvent interacts with the molecule and influences its conformation and properties.

Hydrogen Bonding: Analyzing the formation and lifetime of intra- and intermolecular hydrogen bonds, for example, involving the amine group and the imidazole nitrogens.

MD simulations on related heterocyclic molecules have successfully characterized parameters like the Root Mean Square Deviation (RMSD) to assess structural stability and the Radial Distribution Function (RDF) to describe solvation shells. ajchem-a.com

Quantum Chemical Calculations for Reactivity Descriptors and Reaction Pathway Prediction

Table of Global Reactivity Descriptors (Conceptual DFT)

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions. Furthermore, these calculations can be extended to model entire reaction pathways, identifying transition states and calculating activation energies to predict the most likely mechanisms of chemical reactions involving this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of theoretical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the computational model. DFT methods are widely used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For example, the vibrational frequencies of this compound can be calculated and compared to an experimental FT-IR spectrum. A good correlation between the calculated and observed spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. Discrepancies, after applying a suitable scaling factor to the calculated frequencies, can also provide insights into intermolecular interactions present in the experimental sample (e.g., hydrogen bonding in the solid state). Studies on similar molecules have shown excellent agreement between DFT-predicted and experimental spectra.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Theoretical Studies on Molecular Recognition and Ligand-Receptor Interaction Mechanisms

Theoretical and computational chemistry offers powerful tools to elucidate the intricate mechanisms of molecular recognition between a ligand, such as this compound, and its biological receptor. These in silico approaches provide a molecular-level understanding of the binding process, which is fundamental in drug design and discovery. nih.gov By simulating the dynamic interactions between the ligand and the receptor's binding site, researchers can predict binding affinities, identify key interacting amino acid residues, and analyze the conformational changes that occur upon binding. nih.gov

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For instance, in studies involving imidazole derivatives, molecular docking has been instrumental in identifying potential protein targets and understanding inhibitory mechanisms. researchgate.netresearchgate.net These studies often reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations further enhance the understanding obtained from docking studies by providing insights into the flexibility of both the ligand and the receptor over time. nih.gov MD simulations can reveal the stability of the predicted binding poses and calculate binding free energies, offering a more accurate assessment of the ligand's affinity for the receptor. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) studies represent another important theoretical approach. QSAR models correlate the chemical structure of a series of compounds with their biological activity. imist.mascispace.com For imidazole derivatives, QSAR studies have been employed to identify the key physicochemical properties that govern their therapeutic effects. researchgate.neteurekaselect.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

While direct theoretical studies on this compound are not extensively documented in publicly available literature, the established methodologies and findings from research on analogous imidazole-containing compounds provide a robust framework for predicting its behavior. The imidazole moiety is a well-known pharmacophore that can participate in various non-covalent interactions, including hydrogen bonding (as both a donor and acceptor) and metal coordination. The ethylamine (B1201723) side chain provides additional opportunities for electrostatic and hydrogen bond interactions.

The following tables summarize findings from theoretical studies on various imidazole derivatives, which can be considered indicative of the types of interactions and results that would be expected from similar studies on this compound.

Table 1: Representative Molecular Docking Studies on Imidazole Derivatives

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) | Reference |

| Imidazole-based antifungal agents | Pregnane X Receptor (PXR) | Not specified | Not specified | mdpi.com |

| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | HIV-1 Protease | Not specified | Dock score: -117.23 | researchgate.net |

| Di- and tri-substituted imidazoles | Not specified (Anti-inflammatory) | Not specified | Not specified | nih.gov |

| Thioimidazole-4-one derivatives | A2A adenosine (B11128) receptor | Not specified | Fitness score: 90.687 | ajchem-a.com |

| Imidazole-4-one derivatives | E. coli FabH–CoA complex | Not specified | Not specified | nih.govacs.org |

This table is for illustrative purposes and summarizes findings from different studies on various imidazole derivatives, not specifically this compound.

Table 2: Representative Molecular Dynamics Simulation Findings for Imidazole-based Ligands

| System | Simulation Time | Key Finding | Reference |

| Imidazolo-triazole hydroxamic acid derivatives in complex with HDAC2 | 100 ns | The designed molecules showed stable RMSD values, indicating stable complex formation. | ajchem-a.com |

| General Biomolecules | Not specified | MD simulations capture the behavior of biomolecules in full atomic detail and at very fine temporal resolution. | nih.gov |

This table is for illustrative purposes and summarizes findings from different studies on various imidazole derivatives, not specifically this compound.

Reactivity and Fundamental Chemical Transformations of 2 4 Methyl 1h Imidazol 1 Yl Ethanamine

Acid-Base Properties and Protonation/Deprotonation Equilibria

The structure of 2-(4-Methyl-1H-imidazol-1-yl)ethanamine features two basic centers: the primary amino group of the ethanamine side chain and the pyridine-like nitrogen atom (N-3) of the imidazole (B134444) ring. The lone pair of electrons on the pyrrole-like nitrogen (N-1) is involved in the aromatic sextet and is thus significantly less basic.

The acid-base equilibria of the compound can be described by two distinct protonation steps. The primary amino group, being an aliphatic amine, is the more basic site and will be protonated first. The second protonation occurs at the N-3 position of the imidazole ring. The pKa values for these equilibria are influenced by the electronic effects of the substituents. The ethylamine (B1201723) group at N-1 is electron-donating, which slightly increases the basicity of the imidazole ring compared to unsubstituted imidazole. Conversely, the imidazole ring exerts an electron-withdrawing effect on the amino group, slightly decreasing its basicity compared to a simple alkylamine.

Under strongly acidic conditions (pH < 3), both the amino group and the imidazole N-3 will be protonated, resulting in a dicationic species. benchchem.com As the pH increases, the amino group will be deprotonated first, followed by the imidazole ring. In alkaline conditions (pH > 10), the molecule exists predominantly in its neutral, deprotonated form, which enhances its nucleophilicity. benchchem.com The protonation state of the molecule is a critical determinant of its reactivity and its interaction with other molecules, including biological targets.

Table 1: Protonation Equilibria of this compound

| pH Range | Dominant Species | Structure |

| < 3 | Dicationic |  |

| 3 - 7 | Monocationic (protonated amine) |  |

| > 7 | Neutral |  |

Nucleophilic and Electrophilic Reactivity of the Imidazole Ring and Ethanamine Moiety

The dual functionality of this compound allows it to act as both a nucleophile and, under certain conditions, an electrophile.

Nucleophilic Reactivity:

The primary amino group is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. A notable example is its reaction with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). researchgate.netresearchgate.net This condensation reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the final imine. researchgate.net The formation of these Schiff bases is a cornerstone of its utility in the synthesis of more complex molecules and coordination complexes.

The amine group also undergoes alkylation reactions. For instance, it can be prepared via the nucleophilic substitution of 2-chloroethylamine (B1212225) hydrochloride with imidazole under basic conditions. benchchem.com

The imidazole ring itself exhibits nucleophilic character, particularly at the N-3 position. However, in reactions with strong electrophiles, the imidazole moiety can sometimes act as a leaving group. For example, in a related compound, 2-(imidazol-1-yl)-perfluoro-5,5-dimethyl-4-ethylidene-2-thiazoline, the imidazole group is displaced by secondary amines.

Electrophilic Reactivity:

While the compound is predominantly nucleophilic, the imidazole ring can undergo electrophilic substitution. Due to the electronic nature of the imidazole ring, electrophilic attack generally occurs at the C-5 position. quora.com The presence of the methyl group at the C-4 position further directs electrophiles to the C-5 position. However, such reactions often require activation of the ring and can be sensitive to reaction conditions. The reactivity of the imidazole ring towards electrophiles is somewhat lower than that of pyrrole (B145914) but greater than that of pyridine. quora.com

Cycloaddition and Condensation Reactions Involving the Compound

The primary amino group of this compound is a key participant in condensation reactions. As previously mentioned, its reaction with aldehydes and ketones is a facile route to Schiff bases. acs.orgorganic-chemistry.org These reactions are typically catalyzed by either acid or base and involve the formation of a carbinolamine intermediate followed by dehydration. acs.org The resulting imines are valuable intermediates for the synthesis of various heterocyclic systems and as ligands in coordination chemistry. rsc.org

The imidazole ring can participate in various cycloaddition reactions, which are powerful methods for the construction of complex heterocyclic frameworks. While direct examples involving this compound are not extensively reported, the general reactivity of imidazoles suggests its potential in such transformations. These can include:

[3+2] Cycloadditions: Imidazole derivatives can be synthesized via copper-catalyzed [3+2] cycloaddition reactions, highlighting the potential for the imidazole ring to be constructed or to participate in such reactions. acs.org

[2+2+1] Cycloadditions: Ferric chloride/iodine-catalyzed [2+2+1] addition protocols have been used for the synthesis of 1,4-disubstituted imidazoles. rsc.org

Intramolecular Cycloadditions: In suitably functionalized derivatives, intramolecular cycloadditions can lead to the formation of fused ring systems. For example, a sequential van Leusen/alkyne-azide cycloaddition has been used to create fused triazolo-imidazole skeletons. researchgate.net

The formation of Schiff bases from this compound can be a precursor to further cyclization reactions, leading to the formation of more elaborate heterocyclic structures.

Oxidative and Reductive Transformations of the Compound

The oxidative and reductive chemistry of this compound is not extensively documented in the literature. However, based on the reactivity of its constituent parts, several transformations can be predicted.

Oxidative Transformations:

The imidazole ring can be oxidized to form N-oxide derivatives. benchchem.com This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). benchchem.com The primary amino group is also susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidants could potentially lead to the cleavage of the C-N bond or the formation of nitro compounds.

Reductive Transformations:

The imidazole ring is generally stable to reduction under mild conditions. However, under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the ring can be reduced. Studies on the reduction of 4-methylimidazole (B133652) have shown that its concentration can be decreased by methods such as γ-irradiation. ijrr.com The reduction of Schiff bases derived from this compound would yield the corresponding secondary amines.

Mechanistic Investigations of Key Organic Reactions Catalyzed by or Involving the Compound

The mechanistic aspects of reactions involving this compound are primarily centered on the behavior of its functional groups.

Schiff Base Formation: The mechanism of Schiff base formation is well-established and proceeds in two main steps. researchgate.neteijppr.com The first is the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone to form a neutral carbinolamine intermediate. eijppr.com This step is often the rate-determining step. The second step is the acid- or base-catalyzed dehydration of the carbinolamine to form the imine. eijppr.com Theoretical studies have shown that the dehydration step can proceed through a six-membered ring transition state, often involving a water molecule to facilitate proton transfer. eijppr.com

Catalysis by Metal Complexes: The imidazole and amine functionalities of this compound make it an excellent ligand for a variety of metal ions. The resulting metal complexes can exhibit catalytic activity. For example, transition metal complexes of the related compound histamine (B1213489) have been shown to play a key role in catalysis. nih.gov The catalytic activity of such complexes often arises from the ability of the metal center to activate substrates or to facilitate redox processes. Mechanistic investigations of these catalytic cycles would likely involve the coordination of reactants to the metal center, followed by intramolecular transformations and subsequent product release.

Cycloaddition Reactions: The mechanism of cycloaddition reactions involving the imidazole ring would depend on the specific type of reaction. For instance, a [3+2] cycloaddition could proceed through a concerted or a stepwise mechanism involving a zwitterionic intermediate. Detailed mechanistic studies, often employing computational methods, are typically required to elucidate the precise pathway.

Coordination Chemistry of 2 4 Methyl 1h Imidazol 1 Yl Ethanamine As a Ligand

Principles of Ligand Design and Potential Coordination Modes

No literature was found detailing the specific ligand design principles or experimentally observed coordination modes for 2-(4-Methyl-1H-imidazol-1-yl)ethanamine.

Synthesis and Characterization of Metal Complexes

Studies with Transition Metal Ions (e.g., Copper, Nickel, Cobalt, Zinc)

No studies documenting the synthesis and characterization of transition metal complexes with this specific ligand were identified.

Investigations with Main Group Metal Ions

No investigations involving main group metal ions and this ligand could be located.

Structural Analysis of Coordination Compounds via X-ray Diffraction

There are no published X-ray diffraction studies or crystal structures for coordination compounds of this compound.

Electronic and Magnetic Properties of Derived Metal Complexes

Without synthesized and characterized complexes, no data exists on their electronic or magnetic properties.

Applications in Catalysis and Supramolecular Assembly

No literature is available describing the use of this compound complexes in catalysis or supramolecular chemistry.

To provide a scientifically accurate and verifiable article, published research is essential. In the case of this compound, such research is not currently available.

Homogeneous and Heterogeneous Catalysis

Following a comprehensive review of available scientific literature, no specific research findings on the application of this compound as a ligand in either homogeneous or heterogeneous catalysis could be identified. The existing body of research on imidazole-containing ligands in catalysis primarily focuses on derivatives with different substitution patterns or additional functional groups, which are outside the scope of this article.

Formation and Properties of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Similarly, an extensive search of scientific databases and publications did not yield any specific examples or detailed research on the use of this compound as a building block for the formation of metal-organic frameworks (MOFs) or coordination polymers. The field of MOFs and coordination polymers has extensively utilized various imidazole-based ligands; however, the specific title compound does not appear to be among those reported in the literature to date.

Advanced Non Clinical Applications of 2 4 Methyl 1h Imidazol 1 Yl Ethanamine and Its Derivatives

Role in Organic and Organometallic Catalysis

The imidazole (B134444) moiety and the flexible ethylamine (B1201723) side chain of 2-(4-methyl-1H-imidazol-1-yl)ethanamine make it an effective ligand for the formation of transition-metal complexes. These complexes, in turn, can serve as catalysts in a range of organic reactions. The nitrogen atoms in the imidazole ring can coordinate with metal centers, influencing their electronic properties and catalytic activity.

Derivatives of imidazole, such as imidazolin-2-ylidenaminophosphines, have been shown to be highly electron-rich ligands for transition-metal catalysts. researchgate.net These types of ligands enhance the donor ability beyond that of traditional alkylphosphines, which can be beneficial in various chemical transformations that require electron-rich metal centers. researchgate.net The interaction of transition metal ions with histamine (B1213489), a positional isomer of this compound, has been noted to play a key role in catalytic processes. nih.gov For instance, a histamine copper(II) chloride complex has been synthesized and its catalytic activity studied. nih.gov

While direct research on the catalytic applications of this compound is not extensively documented, the known catalytic activities of its structural analogs suggest its potential in this field. The primary amine group can be readily functionalized to create a wider range of ligands with tailored steric and electronic properties for specific catalytic applications.

Development of Novel Functional Materials

The unique combination of a heterocyclic ring and a reactive functional group in this compound and its derivatives makes them attractive for the development of novel functional materials with specific optical, thermal, and mechanical properties.

Dyes and Optical Materials

Imidazol-4-ones, a class of compounds related to the imidazole core of this compound, are an important scaffold in the development of fluorescent materials. nih.gov This heterocyclic structural motif is found in fluorescent protein chromophores, highlighting the potential of imidazole derivatives in the design of new dyes and optical materials. nih.gov The specific electronic transitions within the imidazole ring system can be tuned by substitution, leading to materials with tailored absorption and emission properties.

Polymer Additives and Cross-linking Agents

The amine functionality of this compound allows it to act as a monomer or a cross-linking agent in polymerization reactions. A related compound, 2-ethyl-4-methylimidazole (B144543), is utilized as a cross-linking agent for epoxy resins. chemicalbook.com It can be used in applications such as bonding, coating, casting, and encapsulation. chemicalbook.com The use of such imidazole-based curing agents can impart improved thermal resistance, oxidation resistance, and chemical resistance to the resulting epoxy polymers. chemicalbook.com For instance, repeatable self-healing has been achieved in a cross-linked epoxy polymer by incorporating 2-ethyl-4-methylimidazole as a latent polymerization initiator. chemicalbook.com

Chemical Sensors and Advanced Analytical Reagents

The ability of the imidazole ring and the amine group to coordinate with metal ions and other analytes makes this compound and its derivatives promising candidates for the development of chemical sensors and advanced analytical reagents. While specific research on this compound in this area is limited, the broader class of imidazole-containing compounds has been explored for such applications. Their ability to form stable complexes with specific ions can be harnessed to create selective and sensitive detection methods.

Studies on Corrosion Inhibition Mechanisms

One of the most well-documented applications of imidazole derivatives is in the field of corrosion inhibition. The nitrogen and sulfur atoms (in derivatives) and the π-electrons in the imidazole ring allow these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

The primary mechanism of corrosion inhibition by imidazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through physical adsorption (electrostatic interactions) or chemical adsorption (coordination bonds). chemicalbook.com The presence of heteroatoms like nitrogen is crucial for this process. chemicalbook.com

Derivatives of this compound have been investigated as corrosion inhibitors for various metals in acidic environments. For example, a study on a new imidazole derivative demonstrated excellent corrosion protection performance for Q235 carbon steel in a 3.5 wt.% NaCl acidic solution. chemicalbook.com The table below summarizes the inhibition efficiency of a synthesized imidazole derivative at different concentrations.

| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |

| 100 | 85.2 |

| 200 | 90.5 |

| 400 | 93.7 |

| 600 | 95.8 |

| 800 | 95.1 |

| Data derived from a study on a new imidazole derivative for Q235 carbon steel. chemicalbook.com |

The effectiveness of these inhibitors is attributed to their ability to form a stable, protective film on the metal surface, which acts as a barrier to corrosive agents.

Industrial Chemical Intermediate Roles and Synthetic Precursors

Due to its reactive amine group and versatile imidazole core, this compound and its derivatives serve as important intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals and other specialty chemicals.

For instance, imidazol-1-yl-acetic acid hydrochloride, a derivative of imidazole, is a key intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used in the treatment of various bone diseases. ajgreenchem.com The synthesis of this intermediate often involves the N-alkylation of the imidazole ring. ajgreenchem.com

Furthermore, imidazole derivatives are used as building blocks in the synthesis of potential therapeutic agents. For example, 2-(1H-Imidazol-1-yl)ethanamine is an intermediate for the preparation of selective tumor inhibitors. chemicalbook.com The synthesis of various biologically active compounds, such as anti-HCV agents, has also utilized benzimidazole (B57391) derivatives, which share the core imidazole structure. ijrpc.comnih.gov The ability to functionalize both the imidazole ring and the ethylamine side chain provides a versatile platform for the construction of diverse molecular architectures. A practical synthetic route for 1-methyl-4-phenyl-1H-imidazol-2-amine, an important pharmaceutical intermediate, has been reported, showcasing the industrial relevance of such compounds. researchgate.net

Future Perspectives and Emerging Research Directions for 2 4 Methyl 1h Imidazol 1 Yl Ethanamine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives is a cornerstone of medicinal and materials chemistry. ajrconline.org Future research is increasingly focused on developing novel and sustainable methods for producing compounds like 2-(4-Methyl-1H-imidazol-1-yl)ethanamine. Key trends include the use of green chemistry principles to minimize environmental impact and enhance efficiency.

Recent advancements have highlighted microwave-assisted and ultrasound-irradiated synthesis as promising green alternatives to conventional heating methods. researchgate.net These techniques often lead to shorter reaction times, higher yields, and improved product selectivity. researchgate.net For instance, microwave irradiation has been successfully employed in the synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes. researchgate.net The development of solid-phase synthesis under microwave irradiation further exemplifies the move towards more sustainable and efficient production of imidazole derivatives. researchgate.net

Future methodologies will likely focus on:

Catalytic Systems: Exploring novel catalysts to improve the regiocontrolled synthesis of substituted imidazoles. rsc.org

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and automated synthesis.

Bio-catalysis: Utilizing enzymes to achieve highly specific and environmentally friendly synthetic transformations.

A recent review has emphasized the importance of functional group compatibility in these new methodologies to allow for a wide range of substitution patterns on the imidazole ring. rsc.org

Integration of Advanced Computational Modeling and Artificial Intelligence in Compound Design

The integration of computational modeling and artificial intelligence (AI) is set to revolutionize the design of novel compounds based on the this compound scaffold. These in silico approaches accelerate the discovery process by predicting molecular properties and interactions, thereby reducing the need for extensive and costly laboratory experiments. nih.govmdpi.com

Recent developments in fast and reliable docking, virtual screening, and other algorithms have already led to the discovery of new ligands for histamine (B1213489) receptors. nih.gov These computational tools are invaluable for analyzing protein-ligand recognition in the binding sites of receptors. nih.gov For histamine receptors, the availability of crystal structures has paved the way for structure-based ligand design and the creation of homology models for related receptor subtypes. nih.gov

Future applications of AI and computational modeling in the context of this compound will likely involve:

Generative Models: Using deep learning models like variational autoencoders (VAEs) and generative adversarial networks (GANs) to design new molecules with desired properties. arxiv.org

Predictive Modeling: Employing machine learning to predict the bioactivity, toxicity, and pharmacokinetic profiles of novel derivatives. youtube.com

Personalized Medicine: Designing specific ligands for targeted therapies based on individual patient data.

Exploration of Unconventional Catalytic Systems and Processes

The imidazole moiety in this compound makes it a versatile ligand for the development of novel catalytic systems. The unique electronic properties of the imidazole ring, with its two nitrogen atoms, allow it to engage in various bonding interactions. ajrconline.org

Research into imidazole-based ligands for asymmetric catalysis is an active area. nih.gov For example, new bidentate and tridentate ligands containing imidazole groups have been synthesized and tested in reactions like the Henry reaction, which is crucial for forming carbon-carbon bonds. nih.gov While early results have shown modest enantioselectivity, they provide a foundation for further optimization. nih.gov

Future directions in this area include:

Metallo-organic Cages: Designing self-assembled metal-organic cages where the imidazole ligand plays a key role in creating specific catalytic environments. The use of fluorinated ligands to induce specific geometries, such as a square antiprism, demonstrates the potential for fine-tuning these structures for targeted catalytic applications. acs.org

Photocatalysis: Developing light-driven catalytic processes that utilize the electronic properties of imidazole complexes.

Biomimetic Catalysis: Creating catalysts that mimic the active sites of metalloenzymes, where histidine (containing an imidazole ring) is a common coordinating residue. acs.org

Rational Design of Next-Generation Functional Materials with Tailored Properties

The structural and electronic characteristics of this compound make it an attractive building block for the rational design of next-generation functional materials. Imidazole derivatives are being explored for a wide range of applications, from electronics to environmental remediation. ajrconline.orgsnu.edu.in

A notable application is in the development of materials for the detoxification of heavy metals. A patent has been awarded for the use of imidazole and benzimidazole (B57391) derivatives to degrade toxic heavy metals like mercury, lead, and arsenic into less toxic and insoluble forms. snu.edu.in

The future of functional materials based on this compound could see advancements in:

Metal-Organic Frameworks (MOFs): Using this compound as a linker to create porous MOFs for gas storage, separation, and catalysis.

Corrosion Inhibitors: Leveraging the electron-rich nature of the imidazole ring to develop effective corrosion inhibitors for metals. nih.gov

Sensors: Designing chemosensors where the imidazole moiety selectively binds to specific ions or molecules, leading to a detectable signal.

The ability to tune the properties of these materials by modifying the substituents on the imidazole ring offers a high degree of control over their functionality.

Deeper Understanding of Fundamental Molecular Recognition Principles and Non-Covalent Interactions

A deeper understanding of the fundamental principles of molecular recognition and non-covalent interactions involving the imidazole ring is crucial for advancing the applications of this compound. The imidazole moiety can participate in a variety of non-covalent interactions, including hydrogen bonds and π-interactions. nih.gov

Quantum-chemical studies have shown that the formation of additional non-covalent interactions can enhance the proton-donating ability of the imidazole ring. nih.gov Conversely, its proton-accepting ability can be either enhanced or weakened depending on the nature of these additional interactions. nih.gov This "strong energetic cooperativity" means that small changes in the geometry of non-covalent bonds can significantly impact their strength, which could be harnessed to control reaction rates and selectivity. nih.gov

Future research in this area will likely focus on:

Advanced Spectroscopy: Using techniques like NMR and X-ray crystallography to study the precise nature of non-covalent interactions in solution and the solid state.

Computational Simulations: Employing molecular dynamics and quantum mechanics to model the behavior of imidazole-containing systems and predict their interaction energies. acs.orgacs.org The development of more accurate force fields, such as the 12-6-4 Lennard-Jones model, is improving the simulation of metal-imidazole interactions. acs.orgresearchgate.net

Supramolecular Chemistry: Investigating the self-assembly of complex architectures driven by non-covalent interactions, where the imidazole group acts as a key recognition motif. nih.gov

A thorough comprehension of these fundamental principles will underpin the rational design of more effective drugs, catalysts, and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methyl-1H-imidazol-1-yl)ethanamine in academic laboratories?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 4-methylimidazole with a halogenated ethanamine derivative (e.g., 2-chloroethanamine) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Purification is achieved through recrystallization or column chromatography .

- Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 imidazole to halogenated amine) are critical for yield optimization. Monitor progress via TLC or HPLC .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify the imidazole ring protons (δ 6.8–7.2 ppm) and ethanamine chain (δ 2.5–3.5 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (m/z 139.2 for C₆H₁₁N₃) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures >95% purity .

Q. What are the documented biological applications of this compound?

- Answer : Studies on structurally analogous imidazole derivatives highlight potential roles as:

- Enzyme Inhibitors : Modulation of histamine receptors (e.g., H₂/H₄) due to the ethanamine side chain .

- Antimicrobial Agents : Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect diffraction data at 298 K.

- Refinement : Employ SHELXL for least-squares refinement, achieving R-factors < 0.05. ORTEP-III generates thermal ellipsoid plots to visualize bond lengths and angles .

- Validation : Cross-check with CCDC databases to confirm bond geometry (e.g., C-N bond: ~1.32 Å in imidazole) .

Q. How to address contradictions in reported melting points or solubility data?

- Answer : Discrepancies often arise from polymorphic forms or impurities. Mitigation strategies include:

- Standardized Protocols : Use differential scanning calorimetry (DSC) to determine melting points under controlled heating rates (e.g., 10°C/min).

- Solubility Studies : Perform phase-solubility analysis in buffered solutions (pH 2–12) to account for ionization effects .

Q. What strategies optimize the compound’s stability during long-term storage?

- Answer :

- Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) for aqueous formulations. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

Q. How to design experiments probing this compound’s interaction with biological targets?

- Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for histamine receptors. Validate with SPR (surface plasmon resonance) for kinetic analysis (KD determination) .

- Cellular Assays : Conduct calcium flux assays (FLIPR) on HEK293 cells expressing H₄ receptors to quantify agonist/antagonist activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.